molecular formula C27H29N3O3S B2679483 6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide CAS No. 866013-50-5

6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide

Cat. No.: B2679483
CAS No.: 866013-50-5
M. Wt: 475.61
InChI Key: GYRXNRKJOFRJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide is a useful research compound. Its molecular formula is C27H29N3O3S and its molecular weight is 475.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research efforts have been directed towards synthesizing and evaluating the biological activities of pyrimidinone derivatives, including anticancer and anti-inflammatory properties. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating significant potential in medicinal chemistry due to their structure-activity relationship (SAR) and biological efficacy (Rahmouni et al., 2016).

Antimicrobial and Antifungal Effects

Compounds related to thienopyrimidinones have been investigated for their antifungal effects. These studies have shown that certain derivatives possess significant antifungal activities against various fungi types, suggesting their potential development into antifungal agents (Jafar et al., 2017).

Antioxidant and Antitumor Activities

Thienopyrimidinone derivatives have been synthesized and evaluated for their antitumor activities. For example, derivatives such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have shown potent lipid-soluble inhibitory activities against mammalian dihydrofolate reductase and significant activity against certain types of carcinomas in animal models, highlighting their potential as antitumor agents (Grivsky et al., 1980).

Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Further explorations into pyrazolo[3,4-d]pyrimidin-4-one derivatives have indicated their potent anticancer activities. Such studies are crucial for developing new therapeutic agents against various cancer types, offering insights into their synthesis, mechanism of action, and efficacy in inhibiting cancer cell growth (Abdellatif et al., 2014).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2,5-dimethylbenzaldehyde with ethyl acetoacetate to form 5-(2,5-dimethylphenyl)-4,6-dioxohept-2-enoic acid ethyl ester. This intermediate is then reacted with thiourea to form 6-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-phenylhexanamide.", "Starting Materials": [ "2,5-dimethylbenzaldehyde", "ethyl acetoacetate", "thiourea", "N-phenylhexanamide" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 5-(2,5-dimethylphenyl)-4,6-dioxohept-2-enoic acid ethyl ester.", "Step 2: Reaction of the intermediate with thiourea in the presence of a catalyst such as piperidine to form 6-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-phenylhexanamide." ] }

CAS No.

866013-50-5

Molecular Formula

C27H29N3O3S

Molecular Weight

475.61

IUPAC Name

6-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide

InChI

InChI=1S/C27H29N3O3S/c1-19-12-13-20(2)21(17-19)18-30-23-14-16-34-25(23)26(32)29(27(30)33)15-8-4-7-11-24(31)28-22-9-5-3-6-10-22/h3,5-6,9-10,12-14,16-17H,4,7-8,11,15,18H2,1-2H3,(H,28,31)

InChI Key

GYRXNRKJOFRJMQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NC4=CC=CC=C4)SC=C3

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.